Cas no 2419-99-0 (Boc-Gln-Pro-OH)

Boc-Gln-Pro-OH is a protected dipeptide consisting of glutamine (Gln) and proline (Pro), with a tert-butoxycarbonyl (Boc) group serving as an N-terminal protecting group. This compound is widely utilized in peptide synthesis, particularly in solid-phase and solution-phase methodologies, due to the Boc group's stability under basic conditions and selective removal under acidic conditions. The presence of the Boc group ensures controlled coupling reactions, minimizing side reactions. The dipeptide is valuable in constructing complex peptides and peptidomimetics, offering compatibility with standard coupling reagents. Its high purity and well-defined structure make it a reliable building block for research in medicinal chemistry, biochemistry, and drug development.
Boc-Gln-Pro-OH structure
Boc-Gln-Pro-OH structure
Product Name:Boc-Gln-Pro-OH
CAS No:2419-99-0
MF:C15H25N3O6
MW:343.375504255295
CID:251169
PubChem ID:11902916
Update Time:2025-06-08

Boc-Gln-Pro-OH Chemical and Physical Properties

Names and Identifiers

    • L-Proline,1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]- (9CI)
    • Boc-Gln-Pro
    • BOC-GLN-PRO-OH
    • Boc-L-glutaminyl-L-proline
    • N-T-boc-gln-pro
    • T-BUTYLOXYCARBONYL-L-GLUTAMINYL-L-PROLINE
    • 1-[N2-[(1,1-Dimethylethoxy)carbonyl]-L-glutaminyl]-L-proline
    • 1-(N2-Carboxy-L-glutaminyl)proline N-tert-butyl ester
    • (2S)-1-[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
    • L-Proline, 1-[N2-[(1,1-dimethylethoxy)carbonyl]-L-glutaminyl]-
    • (tert-Butoxycarbonyl)-L-glutaminyl-L-proline
    • SCHEMBL4974213
    • t-boc-l-glutaminyl-l-proline
    • (S)-1-((S)-5-amino-2-(tert-butoxycarbonylamino)-5-oxopentanoyl)pyrrolidine-2-carboxylic acid
    • 2419-99-0
    • DTXSID901177544
    • Boc-Gln-Pro-OH
    • Inchi: 1S/C15H25N3O6/c1-15(2,3)24-14(23)17-9(6-7-11(16)19)12(20)18-8-4-5-10(18)13(21)22/h9-10H,4-8H2,1-3H3,(H2,16,19)(H,17,23)(H,21,22)/t9-,10-/m0/s1
    • InChI Key: CHDKDYFCAXHHKP-UWVGGRQHSA-N
    • SMILES: O=C([C@H](CCC(N)=O)NC(=O)OC(C)(C)C)N1CCC[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 343.17400
  • Monoisotopic Mass: 343.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 10
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.2
  • Topological Polar Surface Area: 139A^2

Experimental Properties

  • Density: 1.277
  • PSA: 139.03000
  • LogP: 1.24990

Boc-Gln-Pro-OH Security Information

  • Storage Condition:-15°C

Boc-Gln-Pro-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B015536-250mg
Boc-Gln-Pro-OH
2419-99-0
250mg
$ 465.00 2022-06-07
TRC
B015536-500mg
Boc-Gln-Pro-OH
2419-99-0
500mg
$ 770.00 2022-06-07
TRC
B015536-1000mg
Boc-Gln-Pro-OH
2419-99-0
1g
$ 1230.00 2022-06-07

Additional information on Boc-Gln-Pro-OH

Professional Introduction to Boc-Gln-Pro-OH (CAS No. 2419-99-0)

Boc-Gln-Pro-OH, chemically known by its CAS number 2419-99-0, is a significant compound in the field of peptidomimetics and synthetic chemistry. This protected form of glutamine-proline, featuring an N-terminal Boc (tert-butoxycarbonyl) group and an C-terminal hydroxyl (OH) group, plays a pivotal role in the synthesis of complex peptides and protein mimetics. The compound's unique structure makes it an invaluable tool for researchers exploring the development of novel bioactive molecules.

The Boc-Gln-Pro-OH molecule is characterized by its stability and reactivity, which are essential for its application in peptide synthesis. The Boc group provides an amine protecting group, ensuring that the glutamine residue remains inert under various reaction conditions until selectively deprotected. This characteristic is particularly useful in multi-step peptide syntheses where selective protection and deprotection are critical. The hydroxyl group at the C-terminus offers additional functionalization possibilities, allowing for further derivatization to create diverse peptidomimetic structures.

In recent years, the demand for high-quality peptide building blocks has surged due to advancements in therapeutic drug development. Peptides have gained prominence as they offer targeted biological activity with reduced side effects compared to small-molecule drugs. Among these peptides, dipeptides like Gln-Pro have shown promise in various biological processes, including enzyme inhibition and receptor binding. The synthesis of such dipeptides often requires high-purity protected forms, making Boc-Gln-Pro-OH a cornerstone in peptide chemistry.

One of the most compelling applications of Boc-Gln-Pro-OH is in the field of peptidomimetics, where researchers aim to mimic the biological activity of natural peptides with synthetic analogs. These mimetics often exhibit improved pharmacokinetic properties, such as enhanced stability and longer half-life in vivo. For instance, recent studies have demonstrated that peptidomimetics derived from Gln-Pro sequences can serve as potent inhibitors of matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer metastasis and inflammation.

The role of Boc-Gln-Pro-OH extends beyond mere building blocks; it serves as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged this compound to synthesize constrained peptides that adopt specific conformations, thereby enhancing binding affinity to biological targets. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of Boc-Gln-Pro-OH in designing cyclic peptidomimetics that effectively inhibit bacterial proteases. Such innovations underscore the compound's versatility and importance in drug discovery.

The synthesis of Boc-Gln-Pro-OH involves meticulous chemical processes to ensure high yield and purity. Typically, it is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase methods, with careful attention paid to protecting group strategies and deprotection conditions. The availability of high-quality starting materials and reagents is crucial for achieving optimal results. Manufacturers specializing in fine chemicals have refined their protocols to produce Boc-Gln-Pro-OH that meets the stringent requirements of academic and industrial research.

As research progresses, new applications for Boc-Gln-Pro-OH continue to emerge. For instance, its utility in developing protease inhibitors has garnered significant attention due to the increasing prevalence of enzyme-targeted therapies. Proteases play critical roles in various physiological and pathological processes, making them attractive targets for drug intervention. By incorporating Boc-Gln-Pro-OH into peptidomimetic designs, researchers can fine-tune inhibitory activity against specific proteases while minimizing off-target effects.

The compound's stability under various storage conditions also contributes to its widespread adoption in research laboratories. Proper handling and storage protocols ensure that Boc-Gln-Pro-OH retains its integrity over time, allowing researchers to rely on it for consistent performance in their experiments. This reliability is particularly important when conducting long-term studies or large-scale syntheses where consistency is paramount.

In conclusion, Boc-Gln-Pro-OH (CAS No. 2419-99-0) is a fundamental component in modern peptide chemistry and drug development. Its unique structural features make it an indispensable tool for synthesizing complex peptidomimetics with potential therapeutic applications. As research continues to uncover new biological functions and mechanisms, compounds like Boc-Gln-Pro-OH will remain at the forefront of innovation in biochemistry and medicinal chemistry.

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